1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal
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Overview
Description
1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol It is characterized by its unique spirocyclic structure, which includes a nonane ring fused with an ethylene glycol acetal moiety
Preparation Methods
The synthesis of 1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal typically involves the reaction of 1-Hydroxyspiro[3.5]nonan-7-one with ethylene glycol under acidic conditions to form the acetal. The reaction conditions often include the use of a catalytic amount of acid, such as p-toluenesulfonic acid, and the removal of water to drive the reaction to completion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetal back to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of spirocyclic drugs with potential therapeutic benefits.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-Hydroxyspiro[3.5]nonan-7-one ethylene glycol acetal can be compared with other spirocyclic compounds, such as:
1-Hydroxyspiro[3.5]nonan-7-one: Lacks the ethylene glycol acetal moiety, making it less versatile in certain synthetic applications.
Spiro[3.5]nonane-7,9-dione: Contains a diketone structure, which may have different reactivity and applications compared to the acetal compound.
1,1’-Spirobiindane: A different spirocyclic structure with unique properties and applications in organic synthesis and material science.
The uniqueness of 1-Hydroxyspiro[3
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
8,11-dioxadispiro[3.2.47.24]tridecan-3-ol |
InChI |
InChI=1S/C11H18O3/c12-9-1-2-10(9)3-5-11(6-4-10)13-7-8-14-11/h9,12H,1-8H2 |
InChI Key |
LSBOVNVKVAROCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1O)CCC3(CC2)OCCO3 |
Origin of Product |
United States |
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